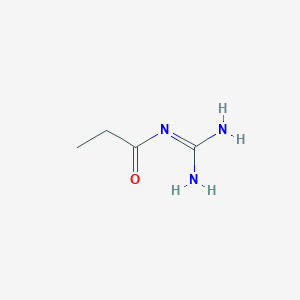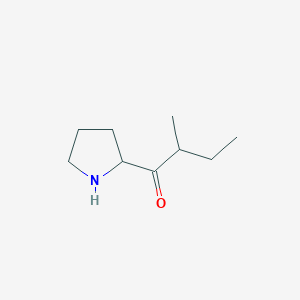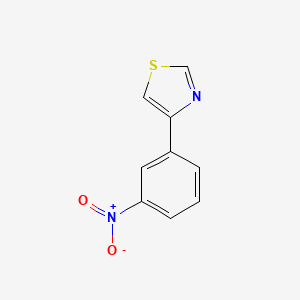
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an imidazole and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with thiourea and an appropriate amine under acidic conditions to form the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate or disulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolates, disulfides, and various substituted derivatives.
Applications De Recherche Scientifique
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can also form disulfide bonds with cysteine residues in proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar imidazole ring structure.
Triazine: Compounds with a similar triazine ring but different substituents.
Thiourea Derivatives: Compounds with similar thiol groups.
Uniqueness
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is unique due to its combination of an imidazole and triazine ring, along with an amino and thiol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H8N6S |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H8N6S/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
Clé InChI |
ISDLTYURFQLGGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)




![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)


![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)

